molecular formula C16H15NO2 B12291992 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate CAS No. 61053-86-9

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate

Cat. No.: B12291992
CAS No.: 61053-86-9
M. Wt: 253.29 g/mol
InChI Key: GCQWUKWLFJKOGQ-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate is an organic compound with the molecular formula C16H15NO2 It is known for its unique structure, which includes a cyanate group attached to a phenyl ring substituted with a hydroxyphenyl-propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate typically involves the reaction of 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the cyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The cyanate group can be reduced to form amines.

    Substitution: The cyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Ureas, carbamates, and other substituted products.

Scientific Research Applications

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol: Lacks the cyanate group but shares the hydroxyphenyl-propan-2-yl structure.

    Bisphenol A: Similar in structure but with two hydroxyphenyl groups connected by a propane bridge.

    4-[2-(4-Hydroxyphenyl)-2-propanyl]phenyl acetate: An ester derivative with different reactivity.

Uniqueness

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate is unique due to the presence of the cyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific functional groups and reactivity profiles.

Properties

IUPAC Name

[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-16(2,12-3-7-14(18)8-4-12)13-5-9-15(10-6-13)19-11-17/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQWUKWLFJKOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612965
Record name 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61053-86-9
Record name 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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